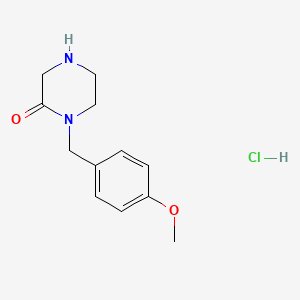
1-(4-Methoxybenzyl)-2-piperazinone hydrochloride
Overview
Description
1-(4-Methoxybenzyl)-2-piperazinone hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O2 and its molecular weight is 256.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is known to interact with GABA receptors . .
Mode of Action
Piperazine compounds generally work by paralyzing parasites, allowing the host body to easily remove or expel the invading organism
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it affects. Piperazine compounds are known to affect GABAergic pathways .
Pharmacokinetics
Piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Biological Activity
1-(4-Methoxybenzyl)-2-piperazinone hydrochloride, with CAS number 1260423-70-8, is a compound that has attracted attention due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a methoxybenzyl group. The general structure can be represented as follows:
This structure is significant as the piperazine moiety is commonly associated with various pharmacological effects, including antipsychotic and antidepressant activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In particular, research has demonstrated its efficacy against human breast cancer cells. The compound exhibited significant inhibitory effects on cell proliferation, with an IC50 value of approximately 18 μM against MCF-7 breast cancer cells .
The proposed mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells. Inhibition of PARP leads to enhanced cleavage of PARP and increased activation of caspases, which are vital in the apoptotic pathways .
Comparative Activity
In comparative studies, this compound showed activity comparable to established PARP inhibitors like Olaparib, suggesting its potential as a therapeutic agent in oncology .
Study 1: Efficacy Against Breast Cancer
A study focused on the compound's ability to inhibit PARP1 catalytic activity demonstrated that at varying concentrations (0.01 to 100 µM), significant inhibition was observed, particularly at higher concentrations where it achieved up to 82.1% inhibition .
| Concentration (µM) | % Inhibition |
|---|---|
| 0.01 | 1.3 |
| 0.1 | 2.0 |
| 10 | 20.6 |
| 100 | 53 |
| 1000 | 82.1 |
Study 2: Molecular Docking Analysis
Molecular docking studies have indicated that the compound interacts favorably with the catalytic site of PARP enzymes, suggesting a strong binding affinity that could be leveraged for drug development .
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data specific to this compound remains limited, studies involving similar piperazine derivatives suggest favorable absorption and distribution profiles in biological systems. Toxicological assessments indicate that compounds within this class often exhibit low toxicity towards healthy cells while maintaining efficacy against cancerous cells .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15;/h2-5,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJFELLSLCOWFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCNCC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















